Bantag-1 is a synthetic peptide antagonist specifically designed to target bombesin receptor subtype-3 (BRS-3). This compound has garnered attention for its potential applications in cancer research and therapeutic interventions due to its high affinity and specificity for BRS-3, which is implicated in various physiological processes and pathologies, including lung cancer. The development of Bantag-1 aims to provide a tool for studying the pharmacology of bombesin receptors and their roles in cellular signaling pathways.
Bantag-1 is classified as a peptide antagonist belonging to the bombesin receptor family. It was developed through solid-phase peptide synthesis techniques, employing standard methods that ensure high purity and proper folding of the peptide structure. The compound is primarily used in research settings to investigate bombesin receptor interactions and their biological implications .
The synthesis of Bantag-1 employs solid-phase peptide synthesis using Boc (tert-butyloxycarbonyl) chemistry on methyl benzhydrylamine resin. This method allows for the sequential addition of amino acids to form the desired peptide chain. After synthesis, the peptide is cleaved from the resin using hydrogen fluoride, yielding free peptide amides. The crude product undergoes purification through preparative high-performance liquid chromatography (HPLC), typically achieving a purity level of 97% or higher .
The synthesis process involves several key steps:
Bantag-1's structure consists of a sequence of amino acids that confer its specificity for the bombesin receptor subtype-3. The precise amino acid sequence and configuration are critical for its binding affinity and biological activity.
The molecular mass of Bantag-1 can be determined through matrix-assisted laser desorption mass spectrometry, which provides accurate measurements that align with theoretical values based on its amino acid composition .
Bantag-1 interacts selectively with BRS-3, inhibiting receptor-mediated signaling pathways. In vitro studies demonstrate that Bantag-1 effectively blocks bombesin-induced contractions in smooth muscle tissues, indicating its role as an antagonist in physiological responses mediated by bombesin receptors .
The binding affinity of Bantag-1 for BRS-3 can be quantified through competitive binding assays, where it displaces radiolabeled ligands from the receptor sites, allowing for determination of IC50 values that reflect its potency as an antagonist .
Bantag-1 exerts its pharmacological effects by binding to the bombesin receptor subtype-3, preventing the activation of downstream signaling cascades typically triggered by bombesin agonists. This blockade results in reduced cellular responses associated with BRS-3 activation, such as cell proliferation and contraction in smooth muscle tissues .
Experimental data indicate that Bantag-1 significantly inhibits bombesin-induced contractions in various tissues at concentrations around 1 micromolar, showcasing its effectiveness as a competitive antagonist .
Bantag-1 is typically found as a white powder at room temperature, with solubility in aqueous buffers commonly used in biological assays.
The chemical stability of Bantag-1 under physiological conditions has been evaluated, confirming that it maintains integrity over time when stored appropriately. Its interaction with other biomolecules can be assessed through various biochemical assays designed to study protein-ligand interactions.
Relevant data include:
Bantag-1 has significant potential applications in scientific research:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2